![molecular formula C12H21NO5 B3324759 (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate CAS No. 195964-54-6](/img/structure/B3324759.png)
(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate
Overview
Description
(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate is a chemical compound with various scientific research applications. It is a pyrrolidine derivative that has gained significant interest in recent years due to its potential as a therapeutic agent.
Scientific Research Applications
Chiral Auxiliary Applications
(2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate is utilized as a chiral auxiliary in various synthetic applications. For instance, enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, were synthesized from L-alanine and used as an auxiliary in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995). This demonstrates the compound's role in creating structurally complex molecules with potential biological relevance.
Synthons for Medicinal Chemistry
Compounds similar to (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate serve as useful synthons in medicinal chemistry. For example, N-protected 4-fluoropyrrolidine derivatives, synthesized through a process involving similar compounds, are instrumental in creating dipeptidyl peptidase IV inhibitors, highlighting the compound's significance in drug development (Singh & Umemoto, 2011).
Antimicrobial Activity
Research into pyrrolidine derivatives has uncovered their antimicrobial properties. A study involving the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, starting from a compound structurally related to (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate, identified these derivatives as having potent antimicrobial effects (Sreekanth & Jha, 2020).
Intermediate in Synthesis of Biotin
Another application of related compounds is as intermediates in the synthesis of biologically significant molecules like Biotin. Tert-butyl derivatives synthesized from L-cystine are key intermediates in producing Biotin, a water-soluble vitamin involved in themetabolic cycle, especially in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Synthesis of Biologically Active Compounds
Compounds structurally similar to (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate are also used in synthesizing biologically active compounds. For example, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of omisertinib (AZD9291), demonstrating the role of such compounds in developing new pharmaceutical agents (Zhao et al., 2017).
Role in Stereoselective Synthesis
The compound and its derivatives play a crucial role in the stereoselective synthesis of various organic compounds. For instance, the vinylfluoro group, similar to groups in (2S)-1-tert-butyl 2-methyl 5-methoxypyrrolidine-1,2-dicarboxylate, is used as an acetonyl cation equivalent in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives (Purkayastha et al., 2010).
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-methoxypyrrolidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-8(10(14)17-5)6-7-9(13)16-4/h8-9H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYPVPVUVYIWBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-1-Boc-5-methoxypyrrolidine-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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